

An In-depth Technical Guide to 2-(4-Methoxyphenyl)acetohydrazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)acetohydrazide

Cat. No.: B1348835

[Get Quote](#)

IUPAC Name: **2-(4-methoxyphenyl)acetohydrazide**

This technical guide provides a comprehensive overview of **2-(4-methoxyphenyl)acetohydrazide**, a versatile chemical intermediate. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on its synthesis, chemical properties, and the biological activities of its derivatives.

Chemical Properties and Data

2-(4-Methoxyphenyl)acetohydrazide is a hydrazide derivative of 4-methoxyphenylacetic acid. Its chemical structure and properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-(4-methoxyphenyl)acetohydrazide	[1] [2]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	[1] [2]
Molecular Weight	180.20 g/mol	[1] [2]
CAS Number	57676-49-0	[1]
SMILES	COc1=CC=C(C=C1)CC(=O)N N	[2]
InChI	InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)	[2]
XLogP3	0.4	[1] [2]

Synthesis

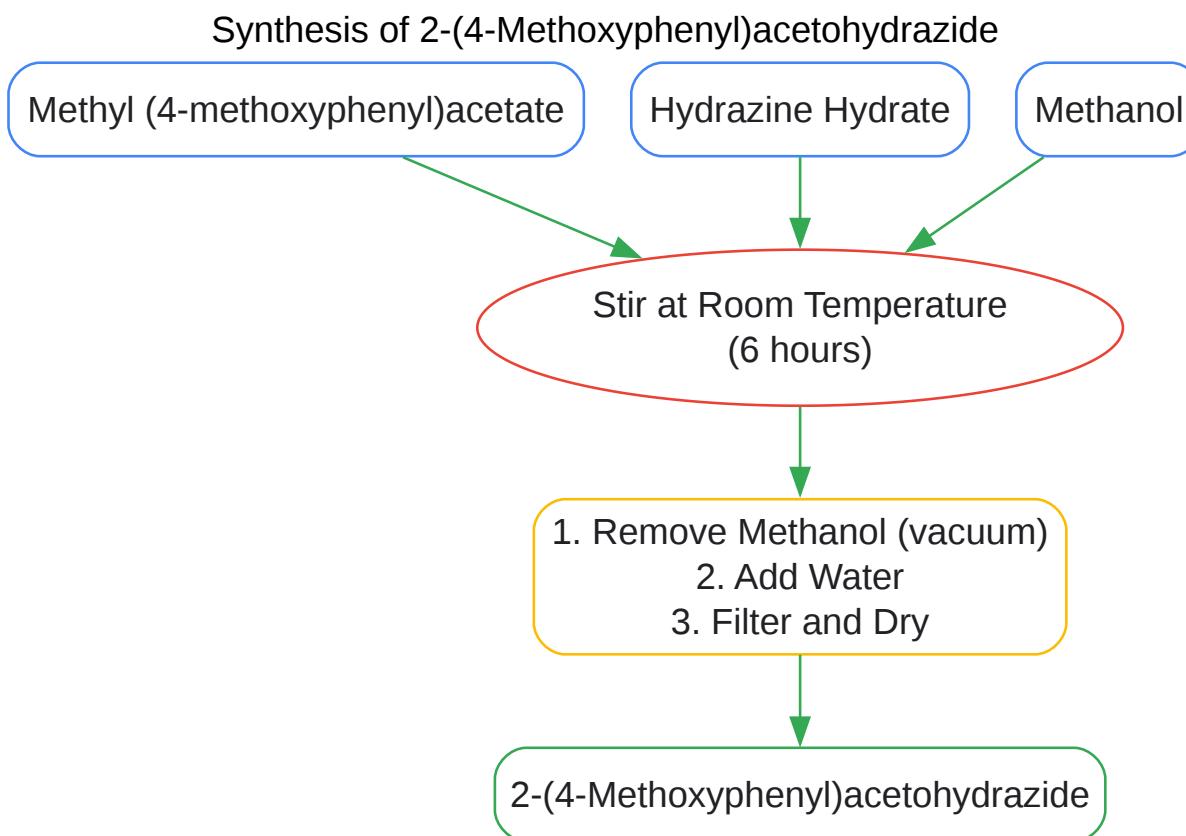
The primary method for the synthesis of **2-(4-methoxyphenyl)acetohydrazide** involves the reaction of an ester derivative of 4-methoxyphenylacetic acid with hydrazine hydrate.

Experimental Protocol: Synthesis from Methyl (4-methylphenyl)acetate (Adapted for 4-methoxyphenyl derivative)

This protocol is adapted from a reported synthesis of the analogous compound, 2-(4-methylphenyl)acetohydrazide.[\[3\]](#)

Materials:

- Methyl (4-methoxyphenyl)acetate
- Hydrazine hydrate
- Methanol


Procedure:

- Dissolve methyl (4-methoxyphenyl)acetate (e.g., 2 g, 1 equivalent) in methanol (e.g., 20 mL).
- Add hydrazine hydrate (e.g., 2 mL) to the solution.
- Stir the reaction mixture at room temperature for approximately 6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, remove the methanol under reduced pressure (vacuum).
- Add water to the residue to precipitate the solid product.
- Filter the precipitate, wash with water, and dry to obtain **2-(4-methoxyphenyl)acetohydrazide**.
- For further purification, single crystals can be grown from a methanol:water (2:1) mixture by slow evaporation.^[3]

Yield: A high yield (e.g., 91% for the analogous 2-(4-methylphenyl)acetohydrazide) is expected.

[\[3\]](#)

Diagram of Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-(4-Methoxyphenyl)acetohydrazide**.

Spectroscopic Characterization (Predicted and Analogous Data)

While a complete set of experimental spectra for **2-(4-methoxyphenyl)acetohydrazide** is not readily available in the cited literature, the expected spectroscopic characteristics can be inferred from data on closely related compounds and general principles of spectroscopy.

Spectroscopic Data	Predicted/Analogous Data
¹ H NMR	Expected signals for aromatic protons (approx. 6.8-7.2 ppm), a singlet for the methoxy group protons (approx. 3.8 ppm), a singlet for the methylene protons (approx. 3.4 ppm), and signals for the hydrazide protons.
¹³ C NMR	Expected signals for aromatic carbons, the methoxy carbon (approx. 55 ppm), the methylene carbon, and the carbonyl carbon (approx. 170 ppm).
IR (cm ⁻¹)	Expected characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), C-O stretching (ether), and aromatic C-H stretching. For a similar compound, characteristic bands were observed at 1631 cm ⁻¹ (carbonyl) and 3150 cm ⁻¹ (NH group). ^[4]
Mass Spec (m/z)	The molecular ion peak [M] ⁺ would be expected at approximately 180.09.

Biological Activities of Derivatives

While there is limited information on the biological activity of **2-(4-methoxyphenyl)acetohydrazide** itself, its derivatives, particularly hydrazones, have been investigated for their therapeutic potential.

Antimicrobial Activity

Hydrazone derivatives of **2-(4-methoxyphenyl)acetohydrazide** have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains.

Experimental Protocol: Broth Microdilution Method (General)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

- Synthesized hydrazone derivatives
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Fungal strains (e.g., *Candida albicans*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
- 96-well microplates
- Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
- Spectrophotometer (for reading absorbance)

Procedure:

- Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
- In a 96-well microplate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to achieve a range of concentrations.
- Prepare a standardized inoculum of the test microorganism.
- Add the microbial inoculum to each well of the microplate.
- Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
- The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antimicrobial Activity Data for Derivatives:

A series of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide derivatives were synthesized and evaluated for their antimicrobial activity. Some derivatives showed good activity against bacterial strains like *Bacillus subtilis*, *Staphylococcus aureus*, *Xanthomonas campestris*, and *Escherichia coli*, as well as the fungal strain *Fusarium oxysporum*.^[4] For instance, certain compounds exhibited zones of inhibition ranging from 20-28 mm against the tested strains.^[4]

Anticancer Activity

Derivatives of **2-(4-methoxyphenyl)acetohydrazide** have also been explored for their potential as anticancer agents. Hydrazone-linked quinazolinone derivatives, for example, have shown cytotoxic potential against various cancer cell lines.^[5]

Experimental Protocol: MTT Assay (General)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

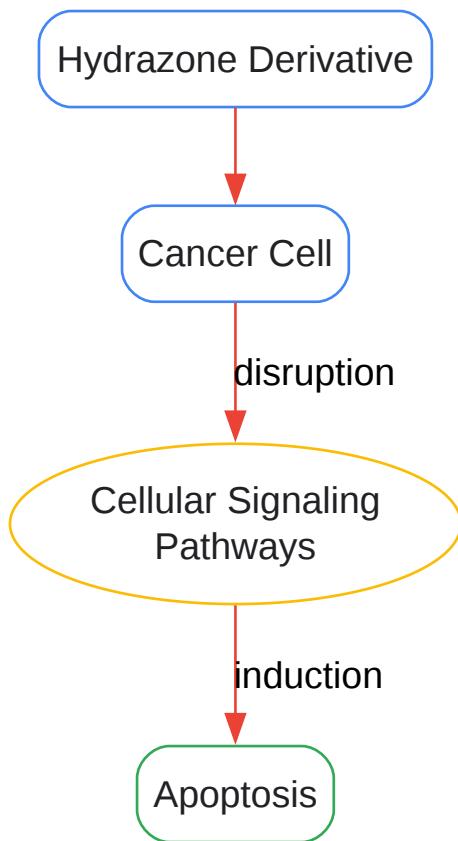
Materials:

- Cancer cell lines (e.g., MCF-7, HT-29)
- Normal cell lines (for selectivity assessment)
- Complete cell culture medium
- Synthesized hydrazone derivatives
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO, isopropanol with HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Anticancer Activity Data for Derivatives:


Hydrazone derivatives incorporating a quinazolinone scaffold have been identified as potential procaspase activators, inducing apoptosis in cancer cells.^[5] The arylidene moiety containing a 4-methoxyphenyl group has been noted as being important for the activity of some of these compounds.^[5]

Signaling Pathways

Currently, there is no specific information in the reviewed literature directly linking **2-(4-methoxyphenyl)acetohydrazide** or its immediate derivatives to the modulation of specific signaling pathways. However, the observed anticancer activities of its derivatives, such as the induction of apoptosis, suggest a potential interaction with cellular signaling cascades that regulate cell death and survival. For instance, some hydrazone-containing compounds are known to induce apoptosis through mechanisms involving oxidative stress and the disruption of cellular signaling pathways.^[6]

Diagram of Potential Apoptosis Induction:

Hypothesized Apoptosis Induction by Derivatives

[Click to download full resolution via product page](#)

Caption: A logical diagram illustrating the potential mechanism of apoptosis induction by hydrazone derivatives.

Conclusion

2-(4-Methoxyphenyl)acetohydrazide serves as a valuable building block in synthetic organic and medicinal chemistry. While the parent compound's biological profile is not extensively documented, its derivatives, particularly hydrazones, exhibit promising antimicrobial and anticancer properties. Further research is warranted to elucidate the specific biological targets and mechanisms of action of these compounds, including their potential interactions with cellular signaling pathways. The synthetic accessibility of **2-(4-methoxyphenyl)acetohydrazide** makes it an attractive scaffold for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 2-(4-Methoxyphenyl)acetohydrazide | C9H12N2O2 | CID 578463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Methylphenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Buy (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide (EVT-1480135) | 328541-24-8 [evitachem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-Methoxyphenyl)acetohydrazide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348835#iupac-name-for-2-4-methoxyphenyl-acetohydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com